3-Hydroxy-8-methylquinolin-2(1H)-one
Overview
Description
3-Hydroxy-8-methylquinolin-2(1H)-one, also known as 8-Hydroxyquinoline, is a heterocyclic organic compound with the chemical formula C10H8N2O2. It is a derivative of quinoline and is commonly used in various scientific research applications.
Scientific Research Applications
Corrosion Inhibition
3-Hydroxy-8-methylquinolin-2(1H)-one derivatives have been researched for their use as corrosion inhibitors. Studies have shown that certain compounds, like those combining 8-hydroxyquinoline and benzimidazol-2-one units, can effectively inhibit carbon steel corrosion in hydrochloric acid media. The synthesized compounds have demonstrated a high level of inhibitory action, with some reaching an effectiveness of up to 91%. These findings suggest potential applications in industrial settings where metal corrosion is a concern (Faydy et al., 2019).
Synthesis and Evaluation in Lubricating Greases
Derivatives of 3-Hydroxy-8-methylquinolin-2(1H)-one have been synthesized and evaluated for their role as antioxidants in lubricating greases. These compounds have been shown to effectively reduce the total acid number and oxygen pressure drop in lubricating greases, which is indicative of their antioxidant properties. This application is significant for industries relying on lubricants for machinery and equipment maintenance (Hussein et al., 2016).
Biological Importance and Medicinal Chemistry
3-Hydroxy-8-methylquinolin-2(1H)-one compounds have been highlighted for their biological importance. A study has shown a new route to synthesize these compounds, which are of great significance in both synthetic organic and medicinal chemistry. The synthesized compounds have shown potential in various biological applications, underlining their importance in drug development and other medicinal applications (Detsi et al., 1996).
Anticancer Activity
Research has been conducted on 3-Hydroxy-8-methylquinolin-2(1H)-one derivatives for their anticancer activities. Certain synthesized derivatives have been screened against various cancer cell lines, showing promising antiproliferative properties. This suggests potential applications in cancer treatment and therapy (Talaat et al., 2022).
Photoluminescent Characteristics
Studies have been conducted on the photoluminescent characteristics of 8-hydroxy-2-methylquinoline derivatives. These compounds have shown significant photoluminescent properties, which could be beneficial in various fields such as optoelectronics, light-emitting devices, and sensors (Liuqing, 2013).
properties
IUPAC Name |
3-hydroxy-8-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(12)10(13)11-9(6)7/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSLHINQRSDCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-8-methylquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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